

# Natural occurrence and isolation of sorbic acid from *Sorbus aucuparia*.

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## Compound of Interest

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## The Mountain Ash Berry: A Natural Repository of Sorbic Acid

An In-depth Technical Guide on the Natural Occurrence and Isolation of **Sorbic Acid** from *Sorbus aucuparia*

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of **sorbic acid** within the berries of the European mountain ash, *Sorbus aucuparia*, and provides a comprehensive overview of its isolation. **Sorbic acid**, a widely utilized antimicrobial preservative in the food and pharmaceutical industries, exists naturally in these berries in the form of its precursor, **parasorbic acid**. This document outlines the biosynthetic origins of **parasorbic acid**, details established protocols for its extraction and subsequent conversion to **sorbic acid**, and presents relevant quantitative data in a clear, accessible format.

## Natural Occurrence and Biosynthesis

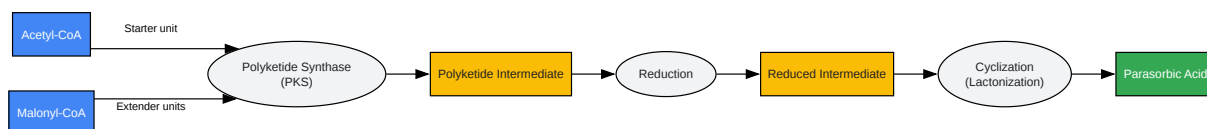
**Sorbic acid** (trans,trans-2,4-hexadienoic acid) is not directly present in the berries of *Sorbus aucuparia*. Instead, it is found as its lactone precursor, **parasorbic acid** ((S)-5,6-dihydro-6-methyl-2H-pyran-2-one). The concentration of **parasorbic acid** varies with the ripeness of the berries.



Table 1: Quantitative Occurrence of **Parasorbic Acid** in *Sorbus aucuparia* Berries

Analyte	Plant Material	Concentration	Reference
Parasorbic Acid	Green Berries (dry matter)	132.3 mg / 100 g	[1]
Sorbic Acid Equivalent	Fresh Berries	~ 0.1%	[2]

The biosynthesis of **parasorbic acid** in *Sorbus aucuparia* follows the acetate-malonate pathway.[3] This pathway involves the condensation of acetyl-CoA with malonyl-CoA units to build the carbon backbone of the molecule. While the precise enzymatic steps in *Sorbus aucuparia* are not fully elucidated, the general pathway provides a framework for understanding its formation.



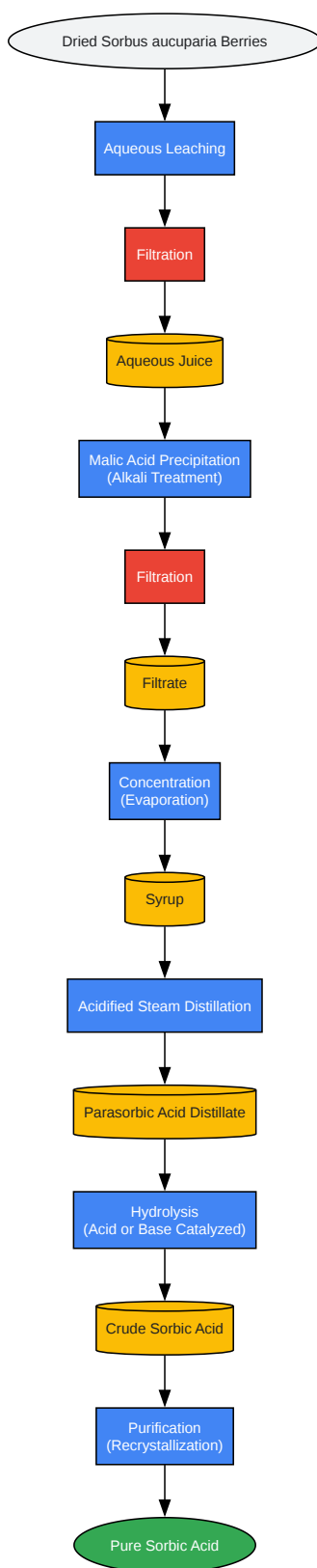
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Caption: Biosynthetic pathway of **parasorbic acid** via the acetate-malonate route.

## Isolation of Sorbic Acid

The isolation of **sorbic acid** from *Sorbus aucuparia* is a multi-step process that involves the extraction of **parasorbic acid** from the berries and its subsequent conversion to **sorbic acid**. The historical method, first described by A. W. von Hofmann in 1859, involved the distillation of rowanberry oil to obtain **parasorbic acid**, which was then hydrolyzed. Modern adaptations of this process form the basis of the experimental protocols outlined below.





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Caption: Experimental workflow for the isolation of **sorbic acid** from Sorbus aucuparia.



## Experimental Protocols

The following protocols are based on established methodologies for the extraction and conversion of **parasorbic acid** to **sorbic acid**.

### 1. Extraction of Parasorbic Acid from Dried Berries

This protocol is adapted from a study that optimized the leaching and distillation conditions.<sup>[4]</sup>

- Materials:
  - Dried Sorbus aucuparia berries, crushed to 35-40 mesh.
  - Deionized water.
  - Alkali solution (e.g., calcium hydroxide or potassium hydroxide) for malic acid removal.
  - Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>).
- Procedure:
  - Leaching: Macerate 100 g of crushed, dried berries in deionized water. The optimal leaching time is 6 hours at room temperature or 4 hours at 40°C.
  - Filtration: Filter the mixture to separate the aqueous juice from the solid berry material.
  - Malic Acid Removal: Add an alkali solution to the juice to precipitate malic acid. The specific amount should be determined by titration or monitoring the pH. Filter the mixture to remove the precipitated malates.
  - Concentration: Concentrate the filtrate by evaporation under reduced pressure to obtain a syrup. For 100 g of starting material, concentrate to approximately 50 ml.
  - Steam Distillation: Transfer the syrup to a distillation flask. Add 30 ml of sulfuric acid. Perform steam distillation at atmospheric pressure to isolate the **parasorbic acid** in the distillate. This step is reported to have a yield of approximately 70%.<sup>[4]</sup>

### 2. Hydrolysis of Parasorbic Acid to Sorbic Acid



Parasorbic acid can be converted to sorbic acid through acid or base-catalyzed hydrolysis, or by thermal treatment.

- Acid-Catalyzed Hydrolysis:
  - Acidify the parasorbic acid distillate with a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H<sub>2</sub>SO<sub>4</sub>).
  - Heat the mixture under reflux. The reaction time and temperature will influence the conversion rate. (Specific conditions from literature for this exact starting material are sparse, but general lactone hydrolysis protocols can be adapted).
- Base-Catalyzed Hydrolysis (Saponification):
  - Treat the parasorbic acid distillate with a stoichiometric amount of a base, such as potassium hydroxide (KOH), to form the potassium salt of sorbic acid.
  - Heat the mixture to ensure complete saponification.
  - Acidify the resulting solution with a strong acid to precipitate sorbic acid.

### 3. Purification and Characterization

- Purification:
  - The crude sorbic acid obtained after hydrolysis can be purified by recrystallization from hot water or aqueous ethanol.
- Characterization:
  - Melting Point: Pure sorbic acid has a melting point of 132-135°C.
  - High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the quantitative analysis and purity assessment of sorbic acid.
    - Typical Column: C18 reverse-phase column.



- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., methanol or acetonitrile).
- Detection: UV detection at approximately 254 nm.
- Spectroscopy:
  - UV-Vis Spectroscopy: **Sorbic acid** exhibits a characteristic UV absorption maximum at around 254 nm.
  - Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the carboxylic acid and conjugated double bonds.
  - Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy can be used to confirm the structure of the isolated **sorbic acid**.

Table 2: Summary of Key Experimental Parameters

Step	Parameter	Value/Condition	Reference
Leaching	Temperature	Room Temperature or 40°C	
Duration	6 hours (RT) or 4 hours (40°C)		
Steam Distillation	Acidification	30 ml $\text{H}_2\text{SO}_4$ per 50 ml syrup	
Yield	~70%		
Characterization	HPLC UV Detection	~254 nm	

## Conclusion

*Sorbus aucuparia* berries represent a viable natural source for the production of **sorbic acid**. The isolation process, while involving multiple steps, relies on fundamental chemical principles of extraction, distillation, and hydrolysis. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, food



science, and drug development, enabling further investigation and potential optimization of the extraction and purification of this important antimicrobial compound.

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